molecular formula C14H20N4O3S B2898551 5-[(2-hydroxyethyl)sulfanyl]-1,3-dimethyl-7-(2-methylpropyl)-1H,2H,3H,4H-[1,3]diazino[4,5-d]pyrimidine-2,4-dione CAS No. 872596-31-1

5-[(2-hydroxyethyl)sulfanyl]-1,3-dimethyl-7-(2-methylpropyl)-1H,2H,3H,4H-[1,3]diazino[4,5-d]pyrimidine-2,4-dione

Cat. No.: B2898551
CAS No.: 872596-31-1
M. Wt: 324.4
InChI Key: BKIBVVMSIYFWOI-UHFFFAOYSA-N
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Description

5-[(2-hydroxyethyl)sulfanyl]-1,3-dimethyl-7-(2-methylpropyl)-1H,2H,3H,4H-[1,3]diazino[4,5-d]pyrimidine-2,4-dione is a complex organic compound belonging to the pyrimido[4,5-d]pyrimidine family This compound features a unique structure with a hydroxyethylsulfanyl group, making it an interesting subject for various scientific studies

Mechanism of Action

Target of Action

Pyrimido[4,5-d]pyrimidines, which are structurally similar to this compound, have been known to exhibit varied biological activity, including antiproliferative, antioxidant, anti-inflammatory, hepatoprotective, diuretic, antimicrobial, and antihypertensive effects . They are also inhibitors of phosphodiesterase, dihydrofolate reductase, RAF kinase, and P38 protein kinase .

Mode of Action

It is known that pyrimido[4,5-d]pyrimidines interact with their targets to exert their effects . The specific interactions and resulting changes would depend on the particular target and the context of the biological system.

Biochemical Pathways

Given the wide range of biological activities associated with pyrimido[4,5-d]pyrimidines , it can be inferred that multiple biochemical pathways could be affected. The downstream effects would depend on the specific pathway and the context of the biological system.

Result of Action

Given the wide range of biological activities associated with pyrimido[4,5-d]pyrimidines , it can be inferred that the compound could have diverse molecular and cellular effects.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(2-hydroxyethyl)sulfanyl]-1,3-dimethyl-7-(2-methylpropyl)-1H,2H,3H,4H-[1,3]diazino[4,5-d]pyrimidine-2,4-dione typically involves multi-step reactions. One common method involves the reaction of pyrimidine derivatives with appropriate reagents under controlled conditions. For instance, a mixture of pyrimidine and ammonium acetate in n-butanol can be heated under reflux for several hours to yield the desired compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

5-[(2-hydroxyethyl)sulfanyl]-1,3-dimethyl-7-(2-methylpropyl)-1H,2H,3H,4H-[1,3]diazino[4,5-d]pyrimidine-2,4-dione undergoes various chemical reactions, including:

    Oxidation: The hydroxyethylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can target the pyrimidine ring or the hydroxyethylsulfanyl group.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfur atom.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophiles like thiols or amines can be used under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Reduced pyrimidine derivatives.

    Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate in organic synthesis.

Biology

In biological research, derivatives of this compound have shown potential as enzyme inhibitors. For example, some pyrimido[4,5-d]pyrimidine derivatives have been studied for their inhibitory activity against cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation .

Medicine

In medicine, this compound and its derivatives are being explored for their potential anticancer properties. The ability to inhibit CDKs makes them promising candidates for cancer therapy .

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 5-[(2-hydroxyethyl)sulfanyl]-1,3-dimethyl-7-(2-methylpropyl)-1H,2H,3H,4H-[1,3]diazino[4,5-d]pyrimidine-2,4-dione lies in its specific substituents, which confer distinct chemical and biological properties. The hydroxyethylsulfanyl group, in particular, provides unique reactivity and potential for further functionalization.

Properties

IUPAC Name

5-(2-hydroxyethylsulfanyl)-1,3-dimethyl-7-(2-methylpropyl)pyrimido[4,5-d]pyrimidine-2,4-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N4O3S/c1-8(2)7-9-15-11-10(12(16-9)22-6-5-19)13(20)18(4)14(21)17(11)3/h8,19H,5-7H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKIBVVMSIYFWOI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC1=NC2=C(C(=N1)SCCO)C(=O)N(C(=O)N2C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N4O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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